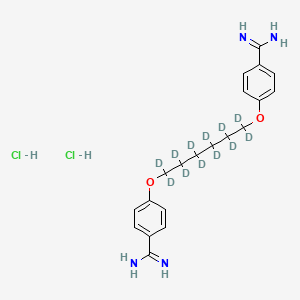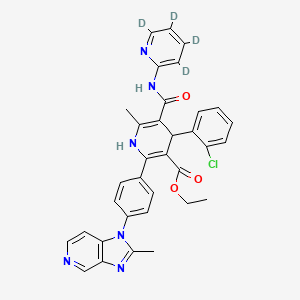
(rac)-Modipafant-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(rac)-Modipafant-d4 is a deuterated form of Modipafant, a potent and selective antagonist of platelet-activating factor (PAF) receptors. This compound is used in scientific research to study the effects of PAF in various biological systems. The deuterium labeling in this compound helps in tracing and studying the pharmacokinetics and metabolic pathways of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Modipafant-d4 involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuterium Exchange Reaction: Introduction of deuterium atoms into the molecule through a deuterium exchange reaction.
Coupling Reactions: Formation of the core structure through coupling reactions such as Suzuki or Heck coupling.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(rac)-Modipafant-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.
Scientific Research Applications
(rac)-Modipafant-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding the role of PAF in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammation, asthma, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAF receptors.
Mechanism of Action
(rac)-Modipafant-d4 exerts its effects by selectively binding to PAF receptors, thereby inhibiting the action of PAF. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and other physiological responses. The molecular targets include PAF receptors on various cell types, and the pathways involved are primarily related to inflammatory and immune responses.
Comparison with Similar Compounds
Similar Compounds
Modipafant: The non-deuterated form of (rac)-Modipafant-d4.
Rac1 and Cdc42 Inhibitors: Compounds like MBQ-167, MBQ-168, and EHop-097, which target similar pathways and have comparable biological effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in tracing and studying the compound’s pharmacokinetics and metabolism. This feature makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required.
Properties
Molecular Formula |
C34H29ClN6O3 |
|---|---|
Molecular Weight |
609.1 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(3,4,5,6-tetradeuteriopyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/i7D,8D,11D,17D |
InChI Key |
ODRYSCQFUGFOSU-AOCNUFPCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3Cl)C(=O)OCC)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C)C)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


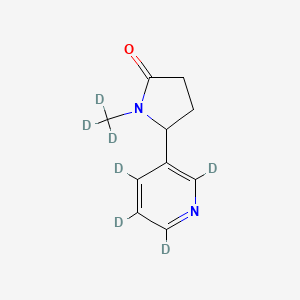
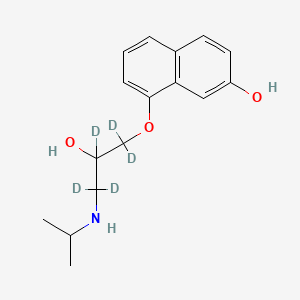
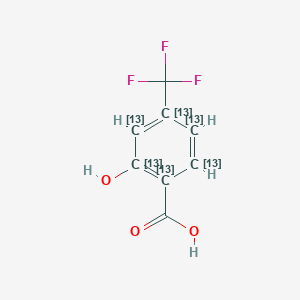
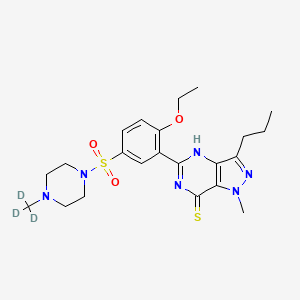
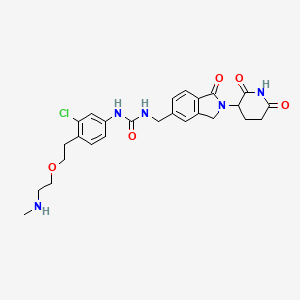
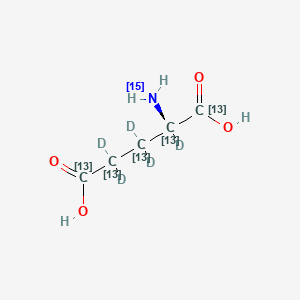

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)


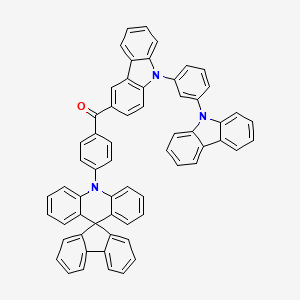
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
